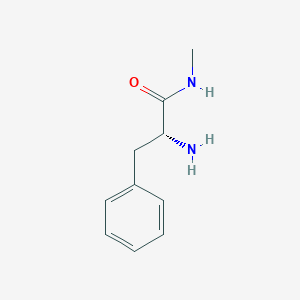

(R)-2-Amino-N-methyl-3-phenylpropanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-N-methyl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-10(13)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRKOQJETMBIDK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546796 | |

| Record name | N-Methyl-D-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144836-90-8 | |

| Record name | N-Methyl-D-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving R 2 Amino N Methyl 3 Phenylpropanamide and Its Analogues

Elucidation of Reaction Mechanisms in Asymmetric Processes (e.g., Organocatalytic Epoxidation)

The chiral scaffold of (R)-2-amino-N-methyl-3-phenylpropanamide, derived from the natural amino acid L-phenylalanine, makes it and its analogues valuable components in the field of asymmetric organocatalysis. The reaction mechanisms in these processes are often elucidated through a combination of experimental and computational studies. In asymmetric epoxidation of α,β-unsaturated aldehydes, for instance, a chiral amine catalyst derived from a phenylalanine analogue typically proceeds through a well-accepted enamine or iminium ion pathway.

The catalytic cycle generally begins with the condensation of the chiral amine catalyst with the aldehyde substrate to form a chiral iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. The presence of an acid co-catalyst can increase the equilibrium concentration of this iminium adduct, thereby accelerating the reaction rate. princeton.edu The nucleophile, which is an oxidant in the case of epoxidation, then attacks the β-carbon of the iminium ion. The stereochemistry of this addition is directed by the chiral environment created by the catalyst. Subsequent enamine formation followed by intramolecular cyclization and expulsion of a leaving group leads to the formation of the epoxide product with high enantioselectivity. princeton.edu The catalyst is then regenerated, completing the cycle.

Computational studies, particularly using density functional theory (DFT), have become instrumental in mapping the potential energy surfaces of these reaction pathways. nih.gov These investigations help identify the key transition states that control stereoselectivity. For catalysts derived from amino acids, models like the Seebach-Eschenmoser model have been proposed, which involve an enamine carboxylate as a key intermediate to explain the origin of selectivity. nih.gov The steric and electronic properties of the catalyst, including the bulky benzyl (B1604629) group from the phenylalanine moiety, play a crucial role in creating a facial bias for the incoming nucleophile, leading to the preferential formation of one enantiomer of the product.

Studies on Stereochemical Control and Selectivity in Synthetic Pathways

The inherent chirality of this compound and its derivatives is fundamental to achieving stereochemical control in synthetic transformations. When incorporated into a molecule as a chiral auxiliary or a directing group, its stereogenic center can effectively control the stereochemical outcome of reactions at remote positions.

One major strategy involves the use of chiral auxiliaries, such as Evans oxazolidinones, which can be derived from amino acids. In these cases, the stereoselectivity of reactions like alkylations is primarily dominated by the chiral auxiliary. nih.gov Similarly, when a phenylalanine derivative is part of a substrate, its stereocenter can direct the approach of a reagent. This is often achieved through the formation of a rigid, cyclic transition state where the substituent on the chiral center (the benzyl group) sterically blocks one face of the molecule, forcing the reagent to attack from the less hindered face.

A notable example of high stereocontrol is seen in catalytic enantioselective C(sp³)–H amination reactions. nih.gov In these processes, a nitrene is generated and undergoes an intramolecular insertion into a C-H bond. The reaction proceeds through a cyclic transition state, which ensures high regioselectivity and, critically, high stereocontrol, allowing for the synthesis of non-racemic chiral α-amino acids. nih.gov The conformation of this transition state, dictated by the pre-existing stereocenter, is what translates the initial chirality into the newly formed stereocenter.

The table below summarizes the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) achieved in representative synthetic transformations employing chiral control elements related to amino acid structures.

| Reaction Type | Chiral Control Element | Substrate | Product e.e. / d.e. (%) |

|---|---|---|---|

| Asymmetric Alkylation | Evans (R)-oxazolidinone | Chiral Imide | >95 d.e. |

| Catalytic C-H Amination | Ru- or Fe-Catalyst with Chiral Ligand | Carboxylic Acid Derivative | 90-97 e.e. |

| Organocatalytic Epoxidation | Chiral Amine (Amino Acid-derived) | α,β-Unsaturated Aldehyde | 87-88 e.e. |

Kinetics and Mechanisms of Racemization in Related Chiral Amide and Hydantoin (B18101) Systems

The configurational stability of a chiral center is a critical parameter in synthesis and pharmacology. For chiral amides like this compound, racemization—the process by which an enantiopure compound converts into a 1:1 mixture of enantiomers—is a potential concern, particularly under acidic or basic conditions. manchester.ac.uk The mechanism of racemization for compounds with a stereogenic carbon atom adjacent to a carbonyl group often involves the formation of a planar, achiral intermediate, such as a carbanion or an enol. manchester.ac.uk

Detailed kinetic studies have been performed on related systems, such as 5-substituted hydantoins, which serve as models for chiral drugs. unige.ch These studies demonstrate that racemization often follows general-base catalysis. The mechanism involves the abstraction of the proton at the chiral center (the α-proton) by a base, leading to the formation of a resonance-stabilized carbanion. This planar intermediate can then be reprotonated from either face, leading to both the original enantiomer and its mirror image. The rate of racemization is highly dependent on the substituents, which affect the acidity of the α-proton. unige.ch

For phenylalanine derivatives specifically, the synthetic step that carries the highest risk of racemization is the amide bond formation. nih.gov Activation of the carboxylic acid creates a strong electron-withdrawing effect, increasing the acidity of the α-proton and making it more susceptible to abstraction by base. nih.gov The rate constant for racemization (k_rac) is often found to be twice the rate constant for enantiomerization (k_enant), the microscopic process of a single molecule inverting its configuration. manchester.ac.uk

Kinetic data from studies on related chiral systems highlight the factors influencing stability.

| Compound Type | Proposed Mechanism | Key Influencing Factors | Catalysis |

|---|---|---|---|

| 5-Substituted Hydantoins | S(E)2 Push-Pull (Carbanion intermediate) unige.ch | Nature of substituent at C5 unige.ch | General-Base unige.ch |

| Phenylalanine Amides | α-Proton abstraction (Enolate/Carbanion intermediate) nih.gov | Activation of adjacent carboxyl group nih.gov | Base nih.gov |

| Allantoin | Intramolecular cyclization; Proton exchange researchgate.net | pH, Anionic vs. Neutral form researchgate.net | Spontaneous |

Chemoselective Reactivity Studies with Various Electrophiles

Molecules containing multiple nucleophilic centers, such as this compound, can exhibit complex reactivity patterns with electrophiles. The primary amine, the amide nitrogen, and the amide carbonyl oxygen all represent potential sites for reaction. Chemoselectivity, the preferential reaction of one functional group over others, is therefore a key consideration in the chemical transformations of such compounds.

Studies on analogous poly-nucleophilic molecules, such as (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, provide insight into this selectivity. This compound, containing a secondary amine, a secondary amide, and a hydroxyl group, reacts chemoselectively with different electrophiles. researchgate.net For example, reaction with dihaloalkanes can lead to the formation of cyclic hexahydro-4-pyrimidinones, whereas reaction with aldehydes can yield oxazolidines. researchgate.net This selectivity is governed by a combination of factors including the relative nucleophilicity of the different sites, steric hindrance, and the nature of the electrophile (hard vs. soft).

For this compound, the primary amine is generally the most nucleophilic and basic site, making it the most likely point of initial attack for many electrophiles, such as alkyl halides or acyl chlorides, leading to N-alkylation or N-acylation products. However, under specific conditions, the amide nitrogen can also react. For instance, intramolecular electrophilic aromatic amination of secondary amides can be achieved through activation with reagents like triflic anhydride (B1165640), leading to cyclized products such as oxindoles. uwaterloo.ca The outcome of the reaction can be directed by the choice of reagents, solvents, and reaction conditions, allowing for the selective synthesis of different derivatives.

Exploration of Intermolecular Interactions Influencing Reactivity and Stability

The reactivity and stability of this compound are significantly influenced by a network of non-covalent intermolecular interactions. These forces dictate how molecules interact with each other and with their environment (e.g., solvent), affecting properties like solubility, crystal packing, and the accessibility of reactive sites.

The key functional groups in the molecule—the aromatic phenyl ring, the primary amino group, and the secondary amide group—are all capable of participating in specific intermolecular interactions.

Hydrogen Bonding : The amino group (N-H) and the amide group (N-H) are excellent hydrogen bond donors, while the amide carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. These groups can form extensive hydrogen-bonded networks, leading to dimerization or larger aggregation, which can stabilize the molecule and potentially hinder the reactivity of the involved groups by blocking access. nih.govrsc.org

π-Interactions : The phenyl ring can engage in several types of π-interactions. These include π-π stacking (interactions between two aromatic rings) and cation-π interactions, where the electron-rich face of the phenyl ring interacts favorably with a cation. acs.org Amide-aromatic interactions have also been shown to be highly important in stabilizing the conformations of phenylalanine residues in proteins. aip.org

Hydrophobic Interactions : The nonpolar benzyl group contributes to the molecule's hydrophobic character, promoting association in aqueous environments to minimize contact with water. rsc.org

Structural Diversification and Synthesis of Derivatives and Analogues for Research Purposes

Design and Synthesis of Structurally Modified Amide Analogues

The amide bond is a central feature of the parent compound, and its modification has been a primary strategy for structural diversification. Researchers have synthesized a variety of amide analogues by introducing different substituents on the amide nitrogen. For instance, a series of 4-nitro-l-phenylalanine (B556529) amide derivatives have been synthesized by coupling 4-nitro-l-phenylalanine with various substituted anilines using propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent. researchgate.net This method has proven effective for forming amide bonds, even with less nucleophilic anilines, while minimizing epimerization. researchgate.net

Another approach involves the synthesis of pyridazinone-substituted phenylalanine amides, which have been investigated as α4 integrin antagonists. nih.gov The synthesis of these analogues allows for the exploration of functionality requirements for the arylamide moiety. nih.gov Furthermore, the synthesis of Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide and its derivatives highlights the modifications possible at the N-terminus, creating another avenue for structural diversity. nih.gov The general synthetic strategy for these amide analogues often involves standard peptide coupling techniques, where a protected phenylalanine derivative is reacted with a desired amine. nih.gov

Table 1: Examples of Structurally Modified Amide Analogues

| Derivative Type | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 4-Nitro-l-phenylalanine amides | Amide coupling | Propylphosphonic anhydride (T3P®) | researchgate.net |

| Pyridazinone-substituted phenylalanine amides | Not detailed in abstract | Not detailed in abstract | nih.gov |

| Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide derivatives | Amide bond synthesis followed by Boc deprotection and a second amide coupling | T3P, TFA, DEPBT | nih.gov |

Development of Phenylalanine-Derived Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.govmdpi.com Phenylalanine is a common starting point for the design of peptidomimetics due to its aromatic side chain. ebrary.net One notable strategy is the use of the Ugi four-component reaction to synthesize novel phenylalanine-containing peptidomimetics that act as HIV-1 capsid binders. nih.gov This one-pot reaction allows for the rapid generation of a library of structurally diverse compounds. nih.gov

Another approach to creating phenylalanine-derived peptidomimetics is through the Pictet-Spengler reaction. ebrary.net This reaction can be used to synthesize constrained aromatic amino acids, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) from phenylalanine. ebrary.net These conformationally rigid amino acids can then be incorporated into peptide chains to create peptidomimetics with defined secondary structures. ebrary.net The goal of these modifications is often to mimic β-turns or other important peptide conformations. ebrary.net The incorporation of unnatural amino acids and N-alkylation are other common strategies to enhance the proteolytic resistance and conformational properties of the resulting peptidomimetics. nih.govnih.gov

Synthesis of Hydantoin-Containing Dipeptide Mimetics

Hydantoins are five-membered heterocyclic rings that can be incorporated into peptide structures to create dipeptide mimetics. nih.govacademie-sciences.fr The synthesis of hydantoin-containing compounds often starts from amino acids or their derivatives. researchgate.net One method involves the reaction of α-amino amides with triphosgene (B27547) to form enantiomerically pure hydantoins without epimerization. organic-chemistry.org This is a significant advantage over methods that use 1,1'-carbonyldiimidazole (B1668759) (CDI), which can lead to racemization. organic-chemistry.org

Another synthetic route involves the cyclization of dipeptides. nih.gov For example, novel dipeptide mimetics with a hydantoin (B18101) moiety have been prepared by reacting 3-amino-5,5-dimethylimidazolidine-2,4-dione (B3045710) with protected amino acids, followed by deprotection. academie-sciences.fr Solid-phase synthesis techniques have also been developed for the creation of hydantoin libraries from resin-bound dipeptides. nih.gov These methods allow for the systematic variation of substituents on the hydantoin ring to explore structure-activity relationships. nih.govnih.gov A domino process involving the chemoselective condensation and cyclization between isocyanates of α-amino esters and N-alkyl aspartic acid diesters also provides a route to enantiomerically pure, systematically substituted hydantoins. nih.govacs.org

Table 2: Synthetic Approaches to Hydantoin-Containing Dipeptide Mimetics

| Starting Material | Key Reaction | Advantage | Reference |

|---|---|---|---|

| Optically pure α-amino amides | Reaction with triphosgene | Avoids epimerization | organic-chemistry.org |

| 3-Amino-5,5-dimethylimidazolidine-2,4-dione and protected amino acids | Coupling and deprotection | Yields novel dipeptide mimetics | academie-sciences.fr |

| Resin-bound dipeptides | Solid-phase synthesis with triphosgene | Allows for library synthesis | nih.gov |

Investigations into Substituted Aromatic and Aliphatic Analogues

Modifications to both the aromatic phenyl ring and the aliphatic backbone of (R)-2-Amino-N-methyl-3-phenylpropanamide have been explored to develop analogues with novel properties. Substituted aromatic analogues can be synthesized through various methods, including phase transfer alkylation of N-(diphenylmethylene)amino acetonitrile (B52724) or N-(diphenylmethylene)glycine ethyl ester to introduce substituents at the 3'-position of the phenyl ring. researchgate.net Palladium-catalyzed C-H activation has also been used to create stapled peptides between tryptophan and iodo-phenylalanine residues, effectively creating a substituted aromatic linkage. nih.gov

In terms of aliphatic modifications, a series of 3-amino-2-methyl-1-phenylpropanones have been synthesized and evaluated for hypolipidemic activity. nih.gov These compounds feature a methyl group at the α-carbon and various amino groups at the β-carbon, demonstrating modifications to the core propanamide structure. nih.gov The synthesis of enantiomerically enriched 2-amino- and 2,3-diaminopropylphosphonates from N-protected (aziridin-2-yl)methylphosphonates also represents a significant alteration of the aliphatic chain, replacing the carboxylic acid moiety with a phosphonate (B1237965) group. mdpi.com These investigations into both aromatic and aliphatic substitutions are crucial for understanding the spatial and electronic requirements for biological activity.

Structure-Activity Relationship (SAR) Studies of Analogues: Chemical and Binding Perspectives

Structure-activity relationship (SAR) studies are essential for understanding how chemical structure influences biological activity, guiding the design of more potent and selective compounds. For phenylalanine amide derivatives, SAR studies have revealed key functional requirements. For example, in the case of pyridazinone-substituted phenylalanine amide α4 integrin antagonists, SAR studies demonstrated the importance of the arylamide moiety and the carboxylic acid group. nih.gov

In the context of HIV-1 capsid inhibitors derived from phenylalanine, SAR studies have shown that the phenylalanine core is essential for maintaining antiviral activity. nih.govnih.gov Molecular docking and dynamics simulations have provided further insights into the binding modes of these analogues with the HIV capsid protein, complementing the experimental SAR data. nih.gov Similarly, for benzothiazole-based derivatives designed as probes for tau protein, SAR studies have explored the replacement of a photoisomerizable bridge with more stable linkers like 1,2,3-triazoles, amides, and esters, and have correlated these structural changes with binding affinities. rsc.org These studies often involve synthesizing a library of related compounds and evaluating their biological activity and binding properties, leading to a comprehensive understanding of the chemical features that govern molecular recognition. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| 3-amino-5,5-dimethylimidazolidine-2,4-dione | |

| N-(diphenylmethylene)amino acetonitrile | |

| N-(diphenylmethylene)glycine ethyl ester | |

| Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide | |

| Phenylalanine |

Advanced Characterization and Computational Studies of R 2 Amino N Methyl 3 Phenylpropanamide and Its Derivatives

Spectroscopic Analysis for Structural and Stereochemical Assignment

Spectroscopic techniques are indispensable tools for the detailed structural analysis of organic compounds. The following subsections delineate the application of various spectroscopic methods for the comprehensive characterization of (R)-2-Amino-N-methyl-3-phenylpropanamide.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 15N NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the chemical environment of nitrogen atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene protons of the benzyl (B1604629) group, and the N-methyl protons. The chemical shifts and coupling patterns of these protons provide valuable information about their connectivity and spatial arrangement. For a similar compound, 3-amino-N-phenylpropanamide, the aromatic protons appear in the range of δ 7.02-7.51 ppm, while the aliphatic protons are observed at δ 2.43 and 3.05 ppm. The N-H proton of the amide is typically observed as a broad singlet. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For the enantiomeric compound, (S)-2-Amino-N-methyl-3-phenylpropanamide, the approximate chemical shifts have been reported. These shifts are invaluable for confirming the carbon skeleton of the molecule. nih.govlibretexts.org

| Carbon Atom | Approximate Chemical Shift (ppm) |

| Carbonyl (C=O) | ~175 |

| Aromatic C (quaternary) | ~138 |

| Aromatic CH | ~129, ~128, ~126 |

| Alpha-carbon (CH) | ~56 |

| Methylene (CH₂) | ~40 |

| N-methyl (CH₃) | ~26 |

Note: Data is for the (S)-enantiomer and may vary slightly based on solvent and experimental conditions.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy is a useful tool for probing the electronic environment of the nitrogen atoms in the primary amine and the N-methylamide groups. Due to the low natural abundance of the ¹⁵N isotope, this technique often requires isotopically enriched samples. pdx.edu The chemical shifts of the nitrogen atoms are sensitive to factors such as hybridization, hydrogen bonding, and solvent effects. isotope.com For secondary amides, the ¹⁵N chemical shift typically falls within the range of 110 to 160 ppm. nrel.gov There is a significant correlation between the ¹⁵N chemical shift and the secondary structure of peptides and proteins.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For (S)-2-Amino-N-methyl-3-phenylpropanamide, the molecular weight is 178.23 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, leading to the formation of a molecular ion (M⁺). The excess energy from ionization often causes the molecular ion to fragment in a predictable manner. The fragmentation of amides is well-documented. d-nb.infoiosrjournals.orgnih.gov For N-methyl-L-phenylalaninamide derivatives, a characteristic fragmentation involves the cleavage of the N-CO bond. gelisim.edu.trresearchgate.net The analysis of these fragment ions allows for the reconstruction of the molecule's structure.

Expected Fragmentation Pattern:

| m/z | Fragment Ion |

| 178 | [C₁₀H₁₄N₂O]⁺ (Molecular Ion) |

| 149 | Loss of -NHCH₃ |

| 120 | Loss of -CONHCH₃ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Chiral Chromatography (e.g., Chiral GC, Chiral HPLC) for Enantiomeric Excess Determination

Chiral chromatography is a critical technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. This is particularly important in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other may be inactive or even harmful. nih.govcsfarmacie.cz

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the separation of enantiomers. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly employed for the separation of amino acid derivatives. researchgate.net The choice of mobile phase and column temperature can be optimized to achieve baseline separation of the (R) and (S) enantiomers of 2-Amino-N-methyl-3-phenylpropanamide.

Chiral Gas Chromatography (GC): For volatile or derivatized amino acid amides, chiral gas chromatography can also be an effective method for enantiomeric separation. This technique employs a chiral stationary phase in a capillary column to resolve the enantiomers.

Vibrational and Electronic Spectroscopy (e.g., FT-IR, Raman, UV-Vis, VCD) for Molecular Conformation

Vibrational and electronic spectroscopy provide insights into the functional groups present in a molecule and its conformational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups in this compound. The spectrum would be expected to show absorptions corresponding to N-H stretching of the primary amine and the amide, C=O stretching of the amide, and C-H stretching of the aromatic and aliphatic groups. isotope.com

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3200 | N-H stretching (amine and amide) |

| 3100-3000 | Aromatic C-H stretching |

| 3000-2850 | Aliphatic C-H stretching |

| ~1650 | C=O stretching (Amide I) |

| ~1550 | N-H bending (Amide II) |

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum would show characteristic bands for the aromatic ring vibrations and the skeletal vibrations of the molecule. acs.orgnih.gov

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The phenyl group in this compound is the primary chromophore. Phenylalanine and its derivatives typically exhibit absorption maxima around 260 nm due to the π → π* transitions of the aromatic ring. researchgate.netresearchgate.net The N-methylation is not expected to significantly alter the absorption maximum. researchgate.net

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique is highly sensitive to the stereochemistry and conformation of the molecule in solution. mdpi.comdigitellinc.com The VCD spectrum of this compound would be a mirror image of the spectrum of its (S)-enantiomer. Analysis of the VCD spectrum, often in conjunction with computational predictions, can provide detailed information about the absolute configuration and conformational preferences of the molecule. rsc.orgnih.gov

Computational Chemistry for Molecular Structure and Reactivity Insights

Computational chemistry provides a powerful theoretical framework to complement experimental data, offering detailed insights into molecular structure, properties, and reactivity.

Quantum Chemical Calculations (e.g., DFT/B3LYP) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. The B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. google.com

Geometry Optimization: DFT/B3LYP calculations can be used to determine the lowest energy conformation (the optimized geometry) of this compound. gelisim.edu.trresearchgate.netresearchgate.netnih.gov This provides theoretical bond lengths, bond angles, and dihedral angles that can be compared with experimental data if available.

Spectroscopic Property Prediction: A key application of DFT is the prediction of spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and intensities for the FT-IR and Raman spectra can be predicted. nih.gov Similarly, by calculating the magnetic shielding tensors, NMR chemical shifts can be predicted. nrel.govrsc.orgescholarship.org These theoretical predictions are invaluable for assigning experimental spectra and for understanding the relationship between structure and spectroscopic properties. nrel.govnih.gov

Predicted Spectroscopic Data from DFT/B3LYP Calculations:

| Spectroscopic Parameter | Predicted Value |

| ¹³C NMR Chemical Shifts | Can be predicted with high accuracy |

| Vibrational Frequencies (IR/Raman) | Can be calculated and scaled to match experimental data |

| Electronic Transitions (UV-Vis) | Can be predicted to aid in spectral assignment |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized.

For a molecule like this compound, these parameters would be calculated using computational methods such as Density Functional Theory (DFT), often with a functional like B3LYP and a basis set such as 6-311+G(d,p). The calculations would provide the energies of the HOMO and LUMO, allowing for the determination of the energy gap. The resulting data would typically be presented in a table.

Table 1: Hypothetical Frontier Molecular Orbital Parameters This table is for illustrative purposes only, as specific data for the target compound is not available.

| Parameter | Symbol | Formula | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

Analysis of the molecular orbitals would likely show the HOMO localized on the electron-rich phenyl ring and the amino group, while the LUMO would be distributed over the amide portion of the molecule, indicating the likely sites for electrophilic and nucleophilic attack.

Conformational Landscape Exploration and Energy Calculations

Computational chemists explore this landscape by performing a potential energy surface (PES) scan. This involves systematically rotating key dihedral angles (for example, the Cα-Cβ bond connecting the backbone to the phenyl ring) and calculating the molecule's energy at each step. This process identifies low-energy conformations, which are then fully optimized to find the exact energy minimum.

Studies on similar molecules, such as N-acetyl-phenylalanine-N'-methylamide, reveal a multitude of stable conformers stabilized by intramolecular hydrogen bonds. For this compound, similar interactions would be expected between the amine group (as a hydrogen bond donor) and the amide oxygen (as an acceptor). The results of such an analysis would include the relative energies of each stable conformer and the specific values of their defining dihedral angles.

Table 2: Hypothetical Conformational Analysis Data This table is for illustrative purposes only, as specific data for the target compound is not available.

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) |

| Conf_1 | Data not available | 0.00 (Global Minimum) |

| Conf_2 | Data not available | Data not available |

| Conf_3 | Data not available | Data not available |

Computational Prediction of Chemical Stability and Reactivity Profiles

The energies of the frontier molecular orbitals (EHOMO and ELUMO) are used to calculate a suite of global reactivity descriptors based on conceptual DFT. These descriptors provide a quantitative measure of a molecule's stability and reactivity.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)

Chemical Hardness (η): Measures resistance to change in electron distribution. (η = (I - A) / 2) A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electronegativity (χ): The power to attract electrons. (χ = (I + A) / 2)

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It describes the escaping tendency of electrons.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. (ω = μ² / 2η)

Table 3: Hypothetical Global Reactivity Descriptors This table is for illustrative purposes only, as specific data for the target compound is not available.

| Descriptor | Symbol | Formula | Value (eV) |

| Ionization Potential | I | -EHOMO | Data not available |

| Electron Affinity | A | -ELUMO | Data not available |

| Chemical Hardness | η | (I - A) / 2 | Data not available |

| Chemical Softness | S | 1 / η | Data not available |

| Electronegativity | χ | (I + A) / 2 | Data not available |

| Chemical Potential | μ | -χ | Data not available |

| Electrophilicity Index | ω | μ² / 2η | Data not available |

Application of R 2 Amino N Methyl 3 Phenylpropanamide As a Chemical Scaffold and Intermediate in Synthetic Research

Role as a Chiral Building Block in Complex Organic Synthesis

The inherent chirality of (R)-2-Amino-N-methyl-3-phenylpropanamide makes it a significant component of the "chiral pool," a collection of readily available enantiopure compounds used as starting materials in asymmetric synthesis. The ability to introduce a specific stereochemical configuration is crucial in the synthesis of natural products and pharmaceuticals, where biological activity is often dependent on the precise three-dimensional arrangement of atoms.

Chiral amino acids and their derivatives are frequently employed as precursors in the total synthesis of complex natural products. However, a review of the scientific literature on the total synthesis of Baulamycin A and B, structurally intricate antibiotics with multiple stereocenters, does not indicate the use of this compound as a direct precursor or synthon. mountainscholar.orgub.edunih.gov The total synthesis of baulamycins has been approached through various complex strategies, often involving methods like asymmetric conjugate additions to thioesters and aldol (B89426) reactions to construct the carbon backbone and set the required stereocenters. nih.govresearchgate.netnih.gov While phenylalanine derivatives are broadly useful in synthesis, the specific application of this compound in the published routes to a Baulamycin B synthon is not established.

Utilization in the Development of Molecular Probes and Ligands

The unique stereochemical and functional properties of this compound and related structures make them suitable for the synthesis of highly specific molecular probes and ligands for biological targets, such as receptors and enzymes.

The Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation. eurekaselect.com Positron Emission Tomography (PET) imaging using radiolabeled ligands that bind to TSPO allows for the in vivo visualization of inflammatory processes in the brain. nih.gov

The development of high-affinity, selective TSPO ligands is an active area of research, and stereochemistry plays a crucial role in binding affinity. The prototypical first-generation radioligand, ¹¹C-PK11195, demonstrates that the (R)-enantiomer has a significantly higher affinity for TSPO compared to the (S)-enantiomer. mdpi.com

In the search for improved, second-generation TSPO ligands, various chemical scaffolds have been explored. Research in this area has utilized amino-propanamide structures as key intermediates. For instance, the synthesis of novel oxygen-tethered N-methyl-aryloxypropanamides as high-affinity TSPO ligands involved the preparation of 2-Amino-N-methyl-N-phenylpropanamide as a key synthetic intermediate. nih.gov This work aimed to modify known high-affinity TSPO ligands to develop new leads for PET radioligands with improved properties, such as reduced lipophilicity and insensitivity to human TSPO genetic variations. nih.gov The use of such chiral propanamide building blocks underscores their importance in generating potent and stereospecific ligands for molecular imaging targets like TSPO.

| Compound/Ligand | Key Structural Feature | Relevance to TSPO Research |

|---|---|---|

| ¹¹C-PK11195 | (R)-enantiomer is highly active | Prototypical first-generation PET radioligand for imaging TSPO. nih.govmdpi.com |

| 2-Amino-N-methyl-N-phenylpropanamide | Amino-propanamide scaffold | Used as a synthetic intermediate for developing novel, high-affinity TSPO PET radioligand leads. nih.gov |

| N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide | Oxygen-tethered N-methyl-aryloxypropanamide | A high-affinity TSPO ligand developed as a potential PET radioligand lead. nih.gov |

Investigations as a Tool Compound in Fundamental Chemical Biology Studies

In the field of chemical biology, "tool compounds" are small molecules designed to probe and understand complex biological processes at a molecular level. While direct, extensive research literature detailing the use of this compound specifically as a tool compound is limited, its constituent structural motifs—a chiral phenylalanine core and an N-methylated amide bond—position it as a highly valuable scaffold for the development of such investigative probes. Its potential applications stem from its ability to mimic natural peptide structures while offering enhanced stability, allowing for the nuanced study of enzyme function, protein-protein interactions (PPIs), and other fundamental biological recognition events.

The strategic value of this compound lies in its modifications, which can be tailored to investigate specific biological questions. The N-methylation of the amide bond is a key feature, as this modification is known to confer resistance to proteolytic degradation by cellular enzymes. merckmillipore.comresearchgate.net This increased stability is crucial for tool compounds intended for use in cellular or in vivo environments, ensuring the probe remains intact long enough to interact with its intended target. nih.gov Furthermore, N-methylation can influence the conformational preferences of the molecule, which can be exploited to mimic specific peptide secondary structures, such as β-turns. merckmillipore.com

Probing Enzyme-Substrate Interactions and Allosteric Regulation

Derivatives of phenylalanine are frequently employed to study the mechanisms of enzymes that recognize or process this amino acid. By systematically modifying the structure of this compound, researchers can generate molecular probes to map the active sites of enzymes or to discover allosteric modulators. For instance, studies on human tyrosinase, a key enzyme in melanin (B1238610) synthesis, have utilized various phenylalanine derivatives to understand how substrates and inhibitors interact with its binuclear copper active site. nih.gov Analogues based on the this compound scaffold could be synthesized to probe steric and electronic requirements within an enzyme's active site, helping to elucidate its catalytic mechanism.

Similarly, the biosynthesis of phenylalanine itself is regulated by feedback inhibition, where the final product, L-phenylalanine, inhibits the activity of key enzymes in the pathway. biorxiv.org Tool compounds derived from the this compound structure could be used to explore these allosteric regulatory sites without being incorporated into downstream metabolic pathways, thereby isolating and clarifying the regulatory dynamics.

| Derivative Type | Biological Target/Process | Investigatory Role | Finding |

| Phenylalanine Analogues | Human Tyrosinase | Probing active site interactions for modulator design. nih.gov | Specific analogues can act as inhibitors by interacting with the enzyme's copper active site. nih.gov |

| L-Phenylalanine | Arogenate Dehydratase (ADT) | Investigating allosteric feedback inhibition. biorxiv.org | Phenylalanine binds to a regulatory site, inducing a conformational change that inhibits substrate binding. biorxiv.org |

| Methyl-substituted Phenylalanine | Zinc Finger Miniproteins | Exploring hydrophobic core dynamics and stability. nih.gov | Methylation at different positions on the phenyl ring alters rotational mobility and protein stability, providing insight into core packing. nih.gov |

| Fluorinated Phenylalanine | Glycine (B1666218) Receptor (GlyR) | Quantifying cation-π interactions in ligand binding. researchgate.net | Successive fluorination systematically weakens the cation-π bond between the agonist and a key phenylalanine residue, reducing receptor potency. researchgate.net |

Peptide Mimetics for Studying Protein-Protein Interactions

The structure of this compound can be viewed as a mimic of a dipeptide unit. Small molecule peptide mimetics are critical tools for studying protein-protein interactions (PPIs), which often involve large, flat interfaces that are difficult to target with traditional small molecules. americanpeptidesociety.orgrsc.org Peptides that mimic a key binding motif can disrupt or stabilize a PPI, allowing researchers to study its biological function. However, natural peptides are often limited by poor cell permeability and rapid degradation. americanpeptidesociety.org

The incorporation of features like N-methylation enhances the drug-like properties of these probes. merckmillipore.comresearchgate.net This modification improves metabolic stability and can increase membrane permeability by disrupting intermolecular hydrogen bonding that hinders passive diffusion across cell membranes. nih.govresearchgate.net Therefore, libraries of compounds built upon the this compound scaffold could be screened to find potent and selective modulators of specific PPIs, providing valuable tools to dissect complex signaling networks. pnas.org

| Feature | Natural Peptides | N-Methylated Peptide Mimetics | Advantage as a Tool Compound |

| Proteolytic Stability | Low (susceptible to proteases) | High (amide bond is protected) merckmillipore.comnih.gov | Longer half-life in cellular assays, enabling sustained target engagement. merckmillipore.com |

| Cell Permeability | Generally low | Often improved researchgate.net | Better access to intracellular targets. |

| Conformational Flexibility | High | Reduced/Constrained merckmillipore.com | Can be "locked" into a bioactive conformation to increase affinity and selectivity for a target. |

| Solubility | Variable | Can be increased merckmillipore.com | Improved handling and formulation for in vitro experiments. |

Investigating Fundamental Non-Covalent Interactions

The phenyl side chain of the phenylalanine residue is a versatile probe for studying fundamental non-covalent interactions that govern protein structure and recognition. By introducing substituents onto the aromatic ring of this compound, chemical biologists can finely tune its electronic and steric properties to investigate:

Hydrophobic Interactions: The hydrophobic core of many proteins is critical for their stability and folding. Systematic "methyl hopping," where a methyl group is moved to different positions on the phenylalanine ring, has been used as a tool to explore the dynamics and packing within these cores in zinc finger miniproteins. nih.gov

Cation-π Interactions: The electron-rich face of the phenyl ring can form a strong, non-covalent bond with cations. This interaction is crucial for ligand recognition in many receptors. Studies on the glycine receptor have used fluorinated phenylalanine analogues to systematically weaken this interaction, thereby quantifying its contribution to agonist binding and receptor activation. researchgate.net

Derivatives of this compound are ideal candidates for such studies. The stable, well-defined backbone allows for precise positioning of the modified phenyl ring within a biological target, ensuring that any observed effects are due to the intended modulation of the non-covalent interaction being studied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.